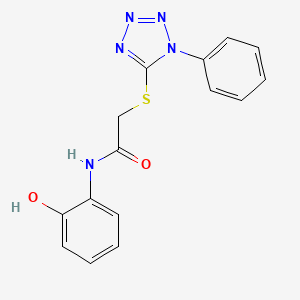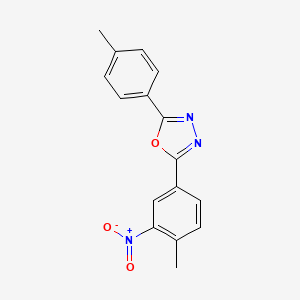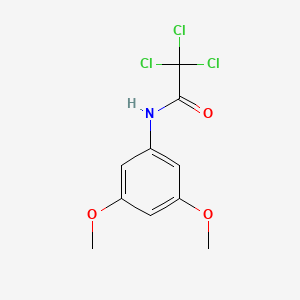
N-phenyl-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .
Mécanisme D'action
Target of Action
N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a derivative of tetrazole, a five-membered ring compound consisting of four nitrogen and one carbon atom . Tetrazoles have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities Tetrazole derivatives have been found to target mek-1 , a protein kinase involved in the MAPK/ERK pathway, and GPR35 , a G protein-coupled receptor.
Mode of Action
Tetrazole derivatives have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism . The tetrazole moiety can occupy the Asn768-sub-pocket of XO, with the N-4 atom accepting an H-bond from the Asn768 residue .
Biochemical Pathways
Given its potential inhibition of xanthine oxidase, it may affect the purine degradation pathway, leading to decreased production of uric acid .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of a metabolically stable substitute for the carboxylic acid functional group .
Result of Action
Given its potential inhibition of xanthine oxidase, it may lead to decreased production of uric acid, which could have implications for conditions such as gout .
Analyse Biochimique
Biochemical Properties
N-phenyl-3-(1H-tetrazol-1-yl)benzamide interacts with xanthine oxidase, an enzyme involved in purine metabolism . The tetrazole moiety of the compound serves as a hydrogen bond acceptor, which is crucial for its interaction with the Asn768 residue of xanthine oxidase .
Cellular Effects
The effects of this compound on cells are largely related to its inhibition of xanthine oxidase. By inhibiting this enzyme, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with xanthine oxidase. The compound acts as a mixed-type xanthine oxidase inhibitor, binding to the enzyme and preventing it from catalyzing the oxidation of hypoxanthine and xanthine to uric acid .
Temporal Effects in Laboratory Settings
The compound has shown promising results in terms of potency, with a 10-fold gain in potency compared to other xanthine oxidase inhibitors .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism, where it interacts with the enzyme xanthine oxidase . The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide can be approached through various methods. One common method involves the reaction of 3-aminobenzoic acid with phenyl isocyanate to form N-phenyl-3-aminobenzamide, which is then cyclized with sodium azide to introduce the tetrazole ring . This reaction typically requires moderate conditions and can be carried out in solvents like acetonitrile .
Analyse Des Réactions Chimiques
N-phenyl-3-(1H-tetrazol-1-yl)benzamide undergoes several types of chemical reactions, including:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-phenyl-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
N-phenyl-3-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
N-phenylisonicotinamide derivatives: These compounds also contain a tetrazole ring and have shown similar biological activities, including enzyme inhibition.
Tetrazole-based drugs: Compounds like losartan, which is an angiotensin II receptor antagonist, also contain a tetrazole ring and are used in the treatment of hypertension.
The uniqueness of this compound lies in its specific structure and the presence of both the phenyl and benzamide groups, which contribute to its distinct biological activities and applications .
Propriétés
IUPAC Name |
N-phenyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h1-10H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEJYUMYRQWAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)

![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![(17E)-17-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B5720873.png)
![5-(5-CHLOROTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5720921.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N-[(E)-1-(4-bromophenyl)butylideneamino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5720937.png)
